molecular formula C30H51F3N4O16 B13408183 Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major

Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major

Cat. No.: B13408183
M. Wt: 780.7 g/mol
InChI Key: NFRCGEVJIMMXLW-OSMKSXLKSA-N
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Description

Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major is a chemically modified version of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the substitution of a trifluoromethyl ether group and the protection of the amino groups with a tert-butoxycarbonyl (Boc) group. The “d8-Major” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

The synthesis of Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major involves several steps:

    Protection of Amino Groups: The amino groups of Kanamycin A are protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting Kanamycin A with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Trifluoromethyl Ether Group: The trifluoromethyl ether group is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected Kanamycin A with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), under appropriate conditions.

    Deuteration: The final step involves the incorporation of deuterium atoms. This can be achieved by exchanging the hydrogen atoms with deuterium using deuterated solvents and catalysts.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The trifluoromethyl ether group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used to replace the trifluoromethyl ether group with other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major has several scientific research applications:

    Chemistry: The compound is used as a reference standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

    Biology: It is used to study the interactions of aminoglycoside antibiotics with bacterial ribosomes, providing insights into the mechanisms of antibiotic resistance.

    Medicine: The compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

    Industry: It is used in the development of new antibiotics and in the quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major involves its interaction with bacterial ribosomes. The compound binds to the 30S subunit of the ribosome, interfering with protein synthesis. This leads to the misreading of mRNA and the production of faulty proteins, ultimately resulting in bacterial cell death. The trifluoromethyl ether and Boc-protected groups enhance the compound’s stability and bioavailability, while the deuterium atoms provide a unique isotopic signature for tracking its metabolic fate.

Comparison with Similar Compounds

Trifluoromethyl Ether Substituted Boc-protected Kanamycin A d8-Major can be compared with other similar compounds:

    Kanamycin A: The parent compound, which lacks the trifluoromethyl ether and Boc-protected groups.

    Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical modifications.

    Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity.

The uniqueness of this compound lies in its trifluoromethyl ether substitution, Boc protection, and deuteration, which collectively enhance its stability, bioavailability, and utility in scientific research.

Properties

Molecular Formula

C30H51F3N4O16

Molecular Weight

780.7 g/mol

IUPAC Name

tert-butyl N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate

InChI

InChI=1S/C30H51F3N4O16/c1-28(2,3)52-26(46)35-8-12-16(40)18(42)19(43)24(48-12)51-22-11(36-27(47)53-29(4,5)6)7-10(34)21(20(22)44)50-23-17(41)14(15(39)13(9-38)49-23)37-25(45)30(31,32)33/h10-24,38-44H,7-9,34H2,1-6H3,(H,35,46)(H,36,47)(H,37,45)/t10-,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,21+,22-,23-,24-/m1/s1

InChI Key

NFRCGEVJIMMXLW-OSMKSXLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C(F)(F)F)O)N)NC(=O)OC(C)(C)C)O)O)O

Origin of Product

United States

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